6-methyl-4-((1-(3-(trifluoromethyl)benzoyl)piperidin-4-yl)oxy)-2H-pyran-2-one
Descripción
The compound 6-methyl-4-((1-(3-(trifluoromethyl)benzoyl)piperidin-4-yl)oxy)-2H-pyran-2-one features a pyran-2-one core substituted with a methyl group at position 6 and a piperidin-4-yloxy group at position 4. The piperidine ring is further acylated with a 3-(trifluoromethyl)benzoyl moiety. This structure is characterized by:
- Molecular formula: C₂₀H₂₀F₃NO₄ (average mass: 395.377 g/mol; monoisotopic mass: 395.1344 g/mol) .
- Key functional groups: The trifluoromethyl (CF₃) group enhances lipophilicity and metabolic stability, while the pyran-2-one core contributes to hydrogen-bonding interactions.
Propiedades
IUPAC Name |
6-methyl-4-[1-[3-(trifluoromethyl)benzoyl]piperidin-4-yl]oxypyran-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3NO4/c1-12-9-16(11-17(24)26-12)27-15-5-7-23(8-6-15)18(25)13-3-2-4-14(10-13)19(20,21)22/h2-4,9-11,15H,5-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYSZGCGUXVNTCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)C3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
6-Methyl-4-((1-(3-(trifluoromethyl)benzoyl)piperidin-4-yl)oxy)-2H-pyran-2-one is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a pyranone ring, a piperidine moiety, and a trifluoromethylbenzoyl group. Its molecular formula is , with a molecular weight of approximately 357.34 g/mol. The trifluoromethyl group enhances lipophilicity, potentially affecting its interaction with biological targets.
Research indicates that compounds similar to 6-methyl-4-((1-(3-(trifluoromethyl)benzoyl)piperidin-4-yl)oxy)-2H-pyran-2-one may exert their effects through several mechanisms:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit various enzymes, including those involved in cancer progression. For instance, benzoylpiperidine derivatives have demonstrated potent inhibition of monoacylglycerol lipase (MAGL) with IC50 values in the low micromolar range, suggesting potential anti-cancer activity .
- Modulation of Cell Signaling Pathways : The compound may influence key signaling pathways such as the PI3K/AKT pathway, which is crucial in regulating cell growth and survival. Inhibitors targeting this pathway have shown promise in cancer therapy .
Antitumor Effects
In vitro studies have demonstrated that derivatives of this compound can significantly inhibit the growth of various cancer cell lines. For example:
- Breast Cancer Cells : IC50 values ranged from 7.9 to 92 µM against different human breast cancer cell lines.
- Colorectal Cancer Cells : Similar inhibitory effects were noted, indicating broad-spectrum anti-cancer properties .
Anti-inflammatory Properties
Compounds related to this structure have also shown potential in reducing inflammation by inhibiting pro-inflammatory cytokines. This activity is particularly relevant in conditions such as rheumatoid arthritis and inflammatory bowel diseases .
Case Studies
Several studies highlight the efficacy of compounds structurally related to 6-methyl-4-((1-(3-(trifluoromethyl)benzoyl)piperidin-4-yl)oxy)-2H-pyran-2-one:
- Study on MAGL Inhibition :
-
Combination Therapy Studies :
- A combination of trametinib (a MEK inhibitor) and 4-methylumbelliferone (a hyaluronan synthesis inhibitor) was tested alongside similar compounds.
- Results showed enhanced antitumor effects compared to monotherapies, suggesting synergistic potential when used with other agents targeting the same pathways .
Comparación Con Compuestos Similares
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The target compound shares structural motifs with several analogs, differing in substituents, heterocyclic cores, and functional groups (Table 1).
Table 1: Structural Comparison of Key Analogs
Key Observations :
- Substituent Position : The trifluoromethyl group in the target compound is at the 3-position of the benzoyl group, whereas analogs like 7k and 14c feature 4-position CF₃ substitutions, which may influence steric interactions .
- Functional Groups: BF90390 replaces the benzoyl group with a phenylsulfanyl-propanoyl moiety, introducing a sulfur atom that could modulate electronic properties .
Key Observations :
Spectroscopic and Mass Spectrometry Data
HRMS and NMR data highlight structural differences (Table 3).
Table 3: Spectroscopic Comparison
Key Observations :
Role of Trifluoromethyl Groups
The CF₃ group is a common feature in the target compound and analogs (7k, 7l, 14c). Its strong electron-withdrawing nature enhances:
- Lipophilicity : Increased logP values, improving membrane permeability.
- Metabolic Stability : Resistance to oxidative degradation due to C-F bond strength .
However, positional isomers (3-CF₃ vs. 4-CF₃) may exhibit divergent biological activities due to altered steric and electronic profiles.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
